(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2763740-66-3
VCID: VC11568496
InChI: InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
SMILES:
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13 g/mol

(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride

CAS No.: 2763740-66-3

Cat. No.: VC11568496

Molecular Formula: C7H18Cl2N2O

Molecular Weight: 217.13 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride - 2763740-66-3

Specification

CAS No. 2763740-66-3
Molecular Formula C7H18Cl2N2O
Molecular Weight 217.13 g/mol
IUPAC Name (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride
Standard InChI InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Standard InChI Key BXLWSPJWTYSFJJ-AUCRBCQYSA-N
Isomeric SMILES CN(C)C[C@@H]1C[C@H](CN1)O.Cl.Cl
Canonical SMILES CN(C)CC1CC(CN1)O.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—with stereochemical specificity at the 3R and 5S positions. The 5-position is substituted with a dimethylamino-methyl group (CH2N(CH3)2-\text{CH}_2\text{N}(\text{CH}_3)_2), while the 3-position bears a hydroxyl group (OH-\text{OH}). Protonation of the dimethylamino group and chloride counterions result in the dihydrochloride salt form, enhancing solubility for research applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.2763740-66-3
Molecular FormulaC7H18Cl2N2O\text{C}_7\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight217.13 g/mol
IUPAC Name(3R,5S)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
Purity≥95%
Canonical SMILESCN(C)C[C@@H]1CC@HO.Cl.Cl

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride likely involves asymmetric catalysis or chiral resolution due to its stereochemical complexity. A proposed pathway includes:

  • Ring Formation: Cyclization of a linear precursor (e.g., 4-aminobutanol derivative) via intramolecular nucleophilic substitution.

  • Functionalization: Introduction of the dimethylamino-methyl group via reductive amination or alkylation at the 5-position.

  • Resolution: Separation of enantiomers using chiral chromatography or diastereomeric salt formation.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
CyclizationH2SO4\text{H}_2\text{SO}_4, heatForm pyrrolidine ring
Reductive AminationNaBH4\text{NaBH}_4, Me2NH\text{Me}_2\text{NH}Introduce dimethylamino group
Chiral ResolutionL-Tartaric acid, ethanolIsolate (3R,5S) enantiomer
Salt FormationHCl gas, diethyl etherPrecipitate dihydrochloride salt

Process Optimization

Industrial-scale production would require optimizing stereoselectivity and yield. Techniques such as continuous flow chemistry or enzymatic catalysis could enhance efficiency. For example, immobilized lipases have been used to resolve pyrrolidine enantiomers with >90% enantiomeric excess.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

Pyrrolidine derivatives often act as ligands for G protein-coupled receptors (GPCRs). The dimethylamino group in this compound may facilitate interactions with:

  • Muscarinic Acetylcholine Receptors (mAChRs): Modulating mAChR activity could influence cognitive function and smooth muscle contraction.

  • Sigma Receptors: Potential antipsychotic or neuroprotective effects via σ-1 receptor antagonism.

Enzyme Inhibition

The hydroxyl and tertiary amine groups may chelate metal ions in enzyme active sites. Targets could include:

  • Phosphodiesterases (PDEs): Inhibition of PDE4 or PDE5 has implications for treating inflammation and erectile dysfunction.

  • Histone Deacetylases (HDACs): Potential epigenetic regulation in cancer therapy.

Table 3: Hypothesized Pharmacological Targets

TargetPotential EffectStructural Basis
mAChR M1Cognitive enhancementQuaternary ammonium interaction
PDE5VasodilationMetal ion chelation
σ-1 ReceptorNeuroprotectionHydrophobic pocket binding

Applications in Drug Development

Intermediate in Antiviral Agents

Pyrrolidine scaffolds are prevalent in antiviral drugs like ritonavir. The dimethylamino group could enhance solubility and bioavailability of protease inhibitors.

Neurological Disorders

Preclinical studies of similar compounds show promise in Alzheimer’s disease models by reducing β-amyloid aggregation.

Research Gaps and Future Directions

Despite its structural promise, no peer-reviewed studies directly investigating (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride are available. Critical research priorities include:

  • In Vitro Screening: Assess binding affinity for GPCRs, ion channels, and enzymes.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity.

  • Synthetic Methodology: Develop enantioselective routes using organocatalysis or biocatalysis.

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